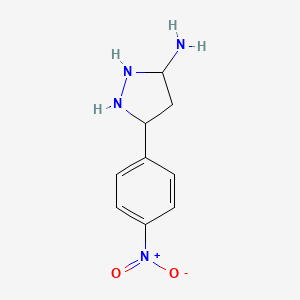
5-(4-Nitrophenyl)pyrazolidin-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(4-Nitrophenyl)pyrazolidin-3-amine is a nitrogen-containing heterocyclic compound. It features a pyrazolidine ring substituted with a nitrophenyl group at the 5-position and an amine group at the 3-position. Compounds with such structures are of significant interest due to their potential biological activities and applications in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Nitrophenyl)pyrazolidin-3-amine typically involves the reaction of 4-nitrobenzaldehyde with hydrazine hydrate to form 4-nitrophenylhydrazine. This intermediate is then reacted with an appropriate α,β-unsaturated carbonyl compound to form the pyrazolidine ring. The reaction conditions often involve the use of solvents like ethanol or methanol and may require heating to facilitate the cyclization process.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions to improve yield and purity are common practices in industrial settings. Additionally, the purification of the final product may involve recrystallization or chromatographic techniques.
Análisis De Reacciones Químicas
Types of Reactions
5-(4-Nitrophenyl)pyrazolidin-3-amine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 5-(4-Aminophenyl)pyrazolidin-3-amine.
Reduction: Formation of various reduced derivatives depending on the specific conditions.
Substitution: Formation of N-substituted pyrazolidin-3-amines.
Aplicaciones Científicas De Investigación
5-(4-Nitrophenyl)pyrazolidin-3-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Potential use in drug discovery and development due to its bioactive properties.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 5-(4-Nitrophenyl)pyrazolidin-3-amine involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the amine group can form hydrogen bonds with biological molecules. These interactions can affect various biochemical pathways, leading to the compound’s observed biological activities.
Comparación Con Compuestos Similares
Similar Compounds
4-Nitrophenylhydrazine: A precursor in the synthesis of 5-(4-Nitrophenyl)pyrazolidin-3-amine.
5-(4-Aminophenyl)pyrazolidin-3-amine: A reduced derivative with different biological properties.
Pyrazolidin-3-one: A structurally related compound with a ketone group instead of an amine.
Uniqueness
This compound is unique due to the presence of both a nitrophenyl group and an amine group on the pyrazolidine ring. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications in scientific research.
Propiedades
Fórmula molecular |
C9H12N4O2 |
|---|---|
Peso molecular |
208.22 g/mol |
Nombre IUPAC |
5-(4-nitrophenyl)pyrazolidin-3-amine |
InChI |
InChI=1S/C9H12N4O2/c10-9-5-8(11-12-9)6-1-3-7(4-2-6)13(14)15/h1-4,8-9,11-12H,5,10H2 |
Clave InChI |
GRXVJAHYYFEHGT-UHFFFAOYSA-N |
SMILES canónico |
C1C(NNC1N)C2=CC=C(C=C2)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















